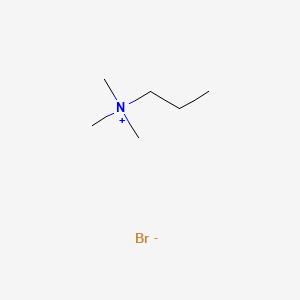

trimethyl(propyl)azanium bromide

描述

Evolution of Quaternary Ammonium (B1175870) Compounds in Chemical Science

Quaternary ammonium compounds (QACs), characterized by a central positively charged nitrogen atom bonded to four organic groups, have a rich history in chemical science. Their development as biocidal agents began in the early 20th century, with subsequent generations exhibiting enhanced efficacy and a broader spectrum of activity. This evolution has been driven by systematic modifications to their molecular structure, leading to a wide array of QACs with tailored properties for diverse applications, including as surfactants, disinfectants, and catalysts.

Structural Classifications and Research Significance of Alkylammonium Salts

Alkylammonium salts are broadly classified based on the number of alkyl groups attached to the nitrogen atom. Quaternary ammonium salts, such as trimethylpropylammonium bromide, represent the most substituted class, with four alkyl groups. This permanent positive charge on the nitrogen atom, independent of pH, is a defining characteristic that underpins their utility in various chemical processes. The structure of the alkyl groups, including their chain length and branching, significantly influences the compound's physical and chemical properties, such as solubility, hydrophobicity, and catalytic activity. This structural diversity makes them a fertile ground for academic and industrial research, exploring structure-property relationships.

Role of Trimethylpropylammonium Bromide as a Model Quaternary Ammonium Compound in Academic Investigations

Trimethylpropylammonium bromide, with its relatively simple and well-defined structure, serves as an excellent model compound for fundamental studies within the broader class of quaternary ammonium salts. Its chemical simplicity allows researchers to isolate and understand the fundamental contributions of the quaternary ammonium cation in various chemical phenomena without the complicating factors of more complex substituents. This has led to its use in a range of academic investigations to probe reaction mechanisms, understand interfacial phenomena, and explore the synthesis of novel materials.

Structure

3D Structure of Parent

属性

IUPAC Name |

trimethyl(propyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N.BrH/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGQIZKUTMUWDC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883878 | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-50-2 | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylpropylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2650-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylpropylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylpropylammonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWF6WK28J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

The fundamental properties of Trimethylpropylammonium bromide are summarized in the interactive table below.

| Property | Value | Reference |

| Molecular Formula | C6H16BrN | nih.gov |

| Molecular Weight | 182.10 g/mol | nih.gov |

| IUPAC Name | trimethyl(propyl)azanium;bromide | nih.gov |

| CAS Number | 2650-50-2 | nih.gov |

| Appearance | White to off-white crystalline powder | fishersci.com |

| Melting Point | 238 °C | fishersci.com |

| Solubility | Soluble in water |

Synthesis and Formulations

A common laboratory-scale synthesis of Trimethylpropylammonium bromide involves the quaternization of trimethylamine (B31210) with 1-bromopropane. This nucleophilic substitution reaction proceeds as follows:

(CH₃)₃N + CH₃CH₂CH₂Br → [CH₃CH₂CH₂(CH₃)₃N]⁺Br⁻

This reaction is typically carried out in a suitable solvent, and the resulting Trimethylpropylammonium bromide can be isolated and purified by crystallization.

Electrochemical Research and Electrolyte System Integration of Trimethylpropylammonium Bromide

Trimethylpropylammonium Bromide as an Electrolyte Component in Rechargeable Electrochemical Cells

The integration of trimethylpropylammonium bromide into electrolytes for rechargeable batteries is primarily centered on its function as a bromine complexing agent. In systems where elemental bromine is generated, such as zinc-bromine batteries, managing the highly diffusive and reactive nature of bromine is critical for battery performance and longevity.

In zinc-bromine batteries (ZBBs), elemental bromine is produced at the positive electrode during charging. This bromine can dissolve in the aqueous electrolyte, migrate to the zinc anode, and chemically react with it, causing self-discharge and lowering the coulombic efficiency of the battery. chemisting.comsandia.gov To mitigate this, bromine complexing agents (BCAs) are added to the electrolyte. nih.gov These agents, typically quaternary ammonium (B1175870) salts, react with bromine to form a polybromide complex phase that is immiscible with the aqueous electrolyte, thereby sequestering the bromine and preventing its migration. sandia.govnih.govicl-industrialproducts.com

Trimethylpropylammonium bromide is part of this class of compounds investigated for this purpose. While extensive data on trimethylpropylammonium bromide is limited, research on analogous quaternary ammonium salts provides significant insight into its potential role and performance. For instance, studies on N-methyl-N-propylmorpholinium bromide (MPM-Br) have shown that it can lead to higher energy efficiency compared to more commonly used agents like N-ethyl-N-methylmorpholinium bromide (MEM-Br). nih.gov In static (non-flow) zinc-bromine batteries, tetrapropylammonium (B79313) bromide (TPABr), a closely related compound, has been instrumental in achieving high performance. The use of TPABr as a multifunctional additive helps mitigate bromine cross-diffusion by forming a condensed solid phase and also promotes non-dendritic zinc growth. nih.govresearchgate.net This results in batteries with exceptional cycle life, reaching over 11,000 cycles with minimal self-discharge, a high coulombic efficiency of 99.9%, and an energy efficiency of up to 94%. nih.govresearchgate.net

Experiments using trimethylphenylammonium bromide (TMPhABr), another similar quaternary ammonium salt, demonstrated a coulombic efficiency of 86.41% and an energy efficiency of 68.74% in a cell with a 2M zinc bromide electrolyte. chemisting.com However, challenges such as zinc dendrite formation and performance degradation with increased zinc bromide concentration were noted. chemisting.com The choice of a specific BCA often involves a trade-off between its solubility in the zinc bromide electrolyte and the insolubility of the perbromide complex it forms. chemisting.com

Table 1: Performance of Zinc-Bromine Batteries with Various Quaternary Ammonium Bromide Additives

| Complexing Agent | Battery Type | Coulombic Efficiency (CE) | Energy Efficiency (EE) | Cycle Life | Key Findings |

| Tetrapropylammonium Bromide (TPABr) | Static | 99.9% | Up to 94% | >11,000 cycles | Mitigates bromine crossover and suppresses zinc dendrite growth. nih.govresearchgate.net |

| Trimethylphenylammonium Bromide (TMPhABr) | Static | 86.41% | 68.74% | Degraded after ~10 cycles | Effective at lower ZnBr₂ concentrations; dendrite formation at higher concentrations. chemisting.com |

| N-Methyl-N-Propylmorpholinium Bromide (MPM-Br) | Flow | ~97% | ~70% | >200 cycles | Showed higher energy efficiency compared to the MEM-Br control. nih.gov |

| Hexadecyl Trimethyl Ammonium Bromide (CTAB) | Flow | 99.30% | 66.06% (at 180 mA cm⁻²) | >580 cycles | Used to intercalate MXene electrodes, forming solid bromine complexes and suppressing self-discharge. rsc.org |

The ion transport dynamics within an electrolyte are fundamental to a battery's performance, governing its internal resistance and rate capability. These dynamics are characterized by parameters such as ionic conductivity, diffusion coefficients, and transference numbers. escholarship.org In complex electrolytes containing quaternary ammonium salts like trimethylpropylammonium bromide, ion transport is a multifaceted process involving the movement of zinc ions, bromide ions, and the quaternary ammonium cations, as well as any complex ions that may form. researchgate.netyoutube.com

The viscosity and the nature of ion-solvent and ion-ion interactions in the electrolyte play a crucial role. rsc.org The addition of salts can significantly alter these properties. For example, in deep eutectic solvents designed for zinc-bromine batteries, the composition, such as the ratio of zinc bromide to zinc chloride, has been shown to influence ion mobility and electrode reaction kinetics. researchgate.net

Specific data on the ionic conductivity of liquid electrolytes containing trimethylpropylammonium bromide is not widely available. However, studies on related materials provide some context. Research on a solid-state organic-inorganic hybrid material, (C₆H₁₆N)₂MnBr₁.₅₃Cl₂.₄₇, which incorporates the trimethylpropylammonium cation, reported an AC conductivity of approximately 1.4 × 10⁻⁸ mS cm⁻¹ above its phase transition temperature. acs.orgacs.org While this is for a solid material and not a liquid electrolyte, it demonstrates the contribution of the ion to conductivity. In general, the goal in electrolyte design is to achieve high ionic conductivity to minimize ohmic losses. researchgate.net For instance, modifying a standard zinc bromide electrolyte with methanesulfonic acid has been shown to improve electrolyte conductivity and reduce internal resistance, boosting energy efficiency. daneshyari.com

Table 2: Ion Transport and Related Properties of Selected Electrolyte Systems

| System | Property | Value | Temperature | Notes |

| (C₆H₁₆N)₂MnBr₁.₅₃Cl₂.₄₇ (Solid Hybrid) | AC Conductivity | ~1.4 × 10⁻⁸ mS cm⁻¹ | >331 K | Conductivity measured above the material's phase transition temperature. acs.orgacs.org |

| MgBr₂/DMSO (Liquid Electrolyte) | Ionic Conductivity | ~10⁻² S/cm | Ambient | High conductivity achieved in a 'Solvent-in-Salt' system. nih.gov |

| Zn-Halide based Deep Eutectic Solvent | Ionic Conductivity | ~1-4 mS cm⁻¹ | 25 °C | Conductivity is tunable based on the halide composition (ZnBr₂/ZnCl₂ ratio). researchgate.net |

Electrochemical Stability Window Research of Trimethylpropylammonium Bromide in Electrolytic Formulations

The electrochemical stability window (ESW) of an electrolyte defines the range of operating voltage within which the electrolyte remains stable without undergoing significant decomposition. researchgate.net It is a critical parameter that determines the maximum achievable voltage and, consequently, the energy density of an electrochemical cell. researchgate.net The ESW is typically determined using techniques like cyclic voltammetry, where the potential is swept to identify the onset of oxidative and reductive decomposition reactions. researchgate.netnih.gov

For an electrolyte containing trimethylpropylammonium bromide, the ESW is generally limited by the oxidation of the bromide anion (Br⁻) at the positive electrode and the reduction of the trimethylpropylammonium cation ([C₆H₁₆N]⁺) at the negative electrode. jcesr.org The stability of the anion determines the anodic (positive) potential limit, while the stability of the cation determines the cathodic (negative) potential limit. jcesr.orgnih.gov

While specific experimental ESW values for trimethylpropylammonium bromide in battery electrolytes are not prominently reported, research on similar systems, such as ionic liquids, provides valuable context. The ESW of ionic liquids can range widely, for example, from 4.1 V to 6.1 V, depending on the constituent cation and anion. nih.gov Factors such as the solvent, salt concentration, and electrode material also significantly influence the effective ESW of an electrolyte formulation. researchgate.netresearchgate.net For instance, using highly concentrated "water-in-salt" or "water-in-ionic liquid" electrolytes can substantially widen the ESW of aqueous systems beyond the thermodynamic limit of water decomposition (~1.23 V) by reducing the activity of free water molecules. researchgate.net

Novel Applications in Electrochromic Devices and Energy Storage Systems

Beyond its role in zinc-bromine batteries, trimethylpropylammonium bromide and related compounds have potential applications in other advanced electrochemical systems.

Quaternary ammonium salts are a class of materials used in the electrolytes of electrochromic devices (ECDs). researchgate.net These devices change their optical properties (e.g., color or transparency) in response to an applied voltage. The electrolyte in an ECD must provide ionic conductivity to support the redox reactions of the electrochromic materials. Viologens, which are quaternary 4,4′-bipyridinum salts, are well-known electrochromic materials, and bromide salts are often used as the counter-ion in these systems. researchgate.net

In the realm of novel materials, trimethylpropylammonium has been incorporated into hybrid organic-inorganic manganese halide compounds. acs.org These materials, such as (C₆H₁₆N)₂MnBr₁.₅₃Cl₂.₄₇, exhibit multifunctional properties, including dual-switchable dielectric and photoluminescence responses that are triggered by structural phase transitions. acs.orgacs.org Such stimulus-responsive behavior suggests potential applications in areas like information processing, sensing, and data storage. acs.org

The broader family of bromide-based systems also extends to thermal energy storage. For example, aqueous solutions of lithium bromide are used in absorption refrigeration and thermal storage systems, operating on principles different from electrochemical storage but highlighting the diverse utility of bromide salts in energy management. osti.gov

Electrochemical Characterization of Trimethylpropylammonium Bromide within Advanced Systems

A thorough electrochemical characterization is essential to understand the behavior of trimethylpropylammonium bromide in an electrolyte and to optimize its performance in a given application. A suite of electrochemical and analytical techniques is employed for this purpose.

Cyclic Voltammetry (CV): This is a fundamental technique used to study the redox behavior of electroactive species and to determine the electrochemical stability window of the electrolyte. tec.mx For a zinc-bromine system containing trimethylpropylammonium bromide, CV can be used to analyze the kinetics of the Br₂/Br⁻ and Zn²⁺/Zn redox couples. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to investigate the various resistive and capacitive elements within an electrochemical cell. tec.mxsemanticscholar.org It can deconstruct processes such as charge transfer resistance at the electrode-electrolyte interface, ionic resistance of the electrolyte, and mass transport limitations. semanticscholar.org For example, EIS has been used to show that modifying an electrode with a related quaternary ammonium salt, cetyltrimethylammonium bromide (CTAB), can alter the surface properties and lower the charge transfer resistance. capes.gov.br

Potentiometric and Galvanostatic Methods: Techniques like galvanostatic cycling (charging and discharging at a constant current) are used to evaluate the practical performance of a battery, yielding data on efficiencies, capacity retention, and cycle life. nih.gov Potentiometric measurements can be used in techniques like the construction of ion-selective electrodes to determine ion concentration. semanticscholar.org

Physicochemical and Structural Characterization: Complementary techniques are crucial for a complete understanding. These include methods to measure fundamental properties like ionic conductivity. escholarship.org Structural analysis using Powder X-ray Diffraction (PXRD) and thermal analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize novel solid-state materials incorporating trimethylpropylammonium bromide, revealing information about crystal structure and phase transitions. acs.orgacs.orgnrel.gov

Trimethylpropylammonium Bromide in Ionic Liquid Research and Development

Trimethylpropylammonium Cation as a Component in Novel Ionic Liquids

The trimethylpropylammonium cation, [N1113]⁺, serves as a fundamental building block in the development of novel ionic liquids (ILs). As a small, aliphatic quaternary ammonium (B1175870) cation, it contributes to the formation of salts with low melting points and tunable physicochemical properties. mdpi.comresearchgate.net The structure of the cation, featuring a compact trimethyl head group and a short propyl chain, influences the resulting IL's thermal stability, viscosity, and conductivity. mdpi.commdpi.com Researchers utilize this cation in combination with a wide array of anions to create ILs tailored for specific applications, particularly in areas like battery electrolytes. mdpi.comresearchgate.netdntb.gov.ua The versatility of the trimethylpropylammonium cation lies in its straightforward synthesis and the ability to undergo anion exchange reactions, allowing for the creation of a diverse library of ionic liquids with varied properties. mdpi.comrsc.orgresearchgate.net

Synthesis and Characterization of Trimethylpropylammonium-Based Ionic Liquids

The synthesis of trimethylpropylammonium-based ionic liquids typically follows a two-step process. mdpi.com The first step is a quaternization reaction, where an amine is alkylated to form the desired quaternary ammonium salt. mdpi.comresearchgate.net Specifically, for trimethylpropylammonium bromide, trimethylamine (B31210) is reacted with a propyl bromide. This reaction yields the high-melting-point salt, trimethylpropylammonium bromide. mdpi.com

The second and crucial step is an anion exchange, or metathesis, reaction. mdpi.comnih.gov The synthesized trimethylpropylammonium bromide is dissolved in a suitable solvent, often water, and then reacted with a salt containing the desired anion. mdpi.com For instance, to create ILs with bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) or bis(fluorosulfonyl)imide ([FSI]⁻) anions, an alkali metal salt of the respective imide is used. mdpi.com This metathesis reaction results in the formation of the target ionic liquid, which is then purified and dried under high vacuum to remove any residual solvents or starting materials. mdpi.com

The resulting ionic liquids are thoroughly characterized using various analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are employed to confirm the chemical structure of the synthesized compounds. nih.govnih.govresearchgate.net The thermal properties, including melting point, glass transition temperature, and thermal stability, are investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). rsc.orgcanterbury.ac.nz

Anion Exchange Reactions in the Formation of Functionalized Ionic Liquids

Anion exchange, also known as metathesis, is a cornerstone in the synthesis of functionalized ionic liquids from precursors like trimethylpropylammonium bromide. mdpi.comrsc.org This process allows for the systematic variation of the anion paired with the trimethylpropylammonium cation, which in turn dictates the final physicochemical properties of the ionic liquid. rsc.orgresearchgate.net The driving force for the exchange is often the gain in interaction energy, where ions rearrange to form the most stable pairs. rsc.org

The choice of the anion is critical as it profoundly influences the properties of the resulting IL. For example, exchanging the bromide anion for imide-based anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) or bis(fluorosulfonyl)imide ([FSI]⁻) can lead to ionic liquids with lower melting points, higher thermal stability, and favorable transport properties for electrochemical applications. mdpi.com Ionic liquids incorporating the [FSI]⁻ anion generally exhibit higher fluidity and lower solidification temperatures, while [TFSI]⁻ based ILs tend to have greater thermal and electrochemical stabilities. mdpi.com This ability to tune properties through anion exchange makes it a powerful tool for designing "designer solvents" where characteristics can be continuously adjusted by mixing different ILs or selecting specific anions. rsc.orgresearchgate.net

Phase Behavior and Crystallization Studies of Trimethylpropylammonium-Based Ionic Liquids

The phase behavior of trimethylpropylammonium-based ionic liquids is a complex field of study, revealing phenomena such as melting, crystallization, and solid-solid transitions. mdpi.comrsc.org These transitions are highly dependent on the nature of the anion paired with the trimethylpropylammonium cation. nih.gov

A detailed investigation into the phase behavior of trimethylpropylammonium bis(fluorosulfonyl)amide ([N1113][FSA]) using high-sensitivity differential scanning calorimetry (DSC) provides a specific example. rsc.org This study observed the expected signals for crystallization and melting. However, it also detected a very weak exothermic peak during the cooling process, which was attributed to the crystallization of a surface-melting layer. rsc.org The research suggested that the structure of this surface crystallization phase is distinct from that of the bulk crystalline phase. rsc.org The thickness of this unique surface-melting layer was estimated to be between 70 and 200 nm. rsc.org

Furthermore, many ionic liquids in this class exhibit significant supercooling, allowing their physicochemical properties to be measured in a liquid state well below their actual melting points. mdpi.com DSC analyses have also revealed the presence of additional solid-solid transitions upon heating for various combinations of ammonium cations and anions. mdpi.com The phase equilibrium can be complex and is significantly impacted by the structure of both the cation and the anion. nih.govnih.gov

Ionic Liquid Properties and Structure-Property Relationships in Trimethylpropylammonium Systems

The physicochemical properties of trimethylpropylammonium-based ionic liquids are intrinsically linked to their molecular structure, specifically the nature of the anion and the cation's alkyl chains. mdpi.commdpi.com Understanding these structure-property relationships is crucial for designing ILs with desired characteristics for specific applications. mdpi.comnih.gov

Key Properties and Their Structural Dependence:

Density: The density of these ILs is heavily influenced by the anion. For the same cation, replacing the [FSI]⁻ anion with the larger [TFSI]⁻ anion leads to a significant increase in density. mdpi.com This trend is attributed to the increased mass of sulfur and fluorine in the [TFSI]⁻ anion. mdpi.com

Viscosity: Viscosity is a critical transport property. Generally, ILs with the [FSI]⁻ anion have lower viscosities compared to their [TFSI]⁻ counterparts with the same cation. mdpi.com The viscosity of ionic liquids tends to increase with the length of the cation's alkyl chains, which is partly due to stronger van der Waals interactions. mdpi.com

Conductivity: Ionic conductivity is inversely related to viscosity. Consequently, the more fluid [FSI]⁻ based ILs typically exhibit higher ionic conductivity than the [TFSI]⁻ ones. mdpi.com While generally lower than conventional organic electrolytes, the intrinsic conductivity of ILs is a key feature for their use in electrochemical devices. mdpi.com

Thermal Properties: The choice of anion significantly affects the thermal behavior. For instance, glass transitions are observed for trimethylammonium-based ILs with the [TFSI]⁻ anion but not necessarily with other anions. mdpi.com The melting point and crystallization temperatures are also highly dependent on the specific cation-anion pairing. mdpi.com

These relationships highlight the "tunable" nature of ionic liquids, where modifying the cation or, more significantly, the anion can systematically alter the material's macroscopic properties. nih.gov

Interactive Data Table: Thermal Properties of Trimethylpropylammonium-Based Ionic Liquids

This table summarizes the thermal properties of a selected trimethylpropylammonium-based ionic liquid.

| Ionic Liquid | Melting Point (°C) | Crystallization Temp. (°C) | Notes |

| [N1113][FSA] | ~25 | Varies | Exhibits unique surface crystallization. |

Interactive Data Table: Transport Properties of Related Trimethyl-Ammonium ILs at 20°C

This table presents a comparison of transport properties for ionic liquids with similar cations, highlighting the anion's influence. Data is for illustrative purposes based on trends discussed in the literature. mdpi.com

| Ionic Liquid | Anion | Viscosity (mPa·s) | Conductivity (mS/cm) |

| Trimethyl-based IL | [FSI]⁻ | Lower | Higher |

| Trimethyl-based IL | [TFSI]⁻ | Higher | Lower |

Solution Chemistry and Interfacial Phenomena Studies of Trimethylpropylammonium Bromide

Micellization Behavior and Critical Micelle Concentration Research

An extensive review of scientific literature reveals a lack of documented evidence for the micellization behavior of trimethylpropylammonium bromide in solution. The formation of micelles is a hallmark of surfactant molecules, which possess a hydrophilic head group and a sufficiently long hydrophobic tail. In aqueous solutions, these molecules self-assemble into aggregates called micelles to minimize the unfavorable interaction between their hydrophobic tails and water. This process occurs above a specific concentration known as the critical micelle concentration (CMC).

For the homologous series of n-alkyltrimethylammonium bromide compounds, the ability to form micelles is critically dependent on the length of the n-alkyl chain. As the hydrocarbon chain length increases, the hydrophobic effect becomes more pronounced, driving the aggregation process at lower concentrations. Scientific studies have established CMC values for members of this series with longer alkyl chains (e.g., octyl, decyl, dodecyl, and cetyl), demonstrating a clear trend of decreasing CMC with increasing chain length.

However, trimethylpropylammonium bromide possesses a short propyl (C3) chain. This short hydrocarbon tail does not impart sufficient hydrophobicity to the molecule to overcome the electrostatic repulsion between the positively charged trimethylammonium head groups and drive the self-assembly process under typical conditions. Consequently, the compound is not reported to form micelles in solution, and therefore, a critical micelle concentration for trimethylpropylammonium bromide is not a parameter that is measured or reported in scientific literature.

Surface Activity and Surfactant Properties in Aqueous and Non-Aqueous Media

Consistent with the absence of micellization, trimethylpropylammonium bromide does not exhibit the characteristic surface activity of a typical surfactant. Surfactants are surface-active agents because they preferentially adsorb at interfaces (e.g., air-water or oil-water), which leads to a significant reduction in surface or interfacial tension. This property is a direct consequence of their amphiphilic structure, where the hydrophobic tail seeks to escape the aqueous environment by moving to the interface.

The short propyl chain of trimethylpropylammonium bromide results in only a very weak hydrophobic character. Therefore, it does not adsorb strongly at interfaces and does not cause a substantial lowering of the surface tension of water or the interfacial tension between immiscible liquids. While it is a quaternary ammonium (B1175870) salt and is soluble in polar solvents, it does not meet the structural requirements to function effectively as a surfactant in either aqueous or non-aqueous media. Its primary applications are found in other areas, such as its use as a phase transfer catalyst, where it facilitates the transport of reactants across the boundary of immiscible phases.

Interactions with Other Surfactants and Electrolytes in Mixed Systems

The study of mixed surfactant and electrolyte systems is a complex field focused on understanding how different components interact to modify aggregation behavior, surface activity, and phase behavior. These interactions are typically driven by electrostatic and hydrophobic forces. For instance, adding an electrolyte to a solution of an ionic surfactant can lower its CMC by shielding the electrostatic repulsion between the head groups, thereby promoting micelle formation.

Given that trimethylpropylammonium bromide does not form micelles on its own, its role in a mixed system with other true surfactants would differ from that of a co-surfactant. It would primarily act as a simple electrolyte. The addition of trimethylpropylammonium bromide to a solution of an anionic or nonionic surfactant would increase the ionic strength of the solution. This could influence the CMC and micellar properties of the other surfactant present, but this effect would be due to its nature as a salt rather than any synergistic micelle formation involving the trimethylpropylammonium cation as a surfactant molecule itself. There is no specific research available that details unique or synergistic interactions of trimethylpropylammonium bromide within mixed surfactant systems.

Thermodynamic Modeling of Solution Behavior

Thermodynamic modeling is frequently employed to understand the driving forces behind surfactant self-assembly. Key thermodynamic parameters such as the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization are calculated from the temperature dependence of the CMC. These parameters provide insight into the spontaneity and the energetic contributions to the micellization process.

As trimethylpropylammonium bromide does not exhibit a critical micelle concentration, the thermodynamic modeling associated with micelle formation is not applicable. The solution behavior of this compound is that of a simple, soluble quaternary ammonium salt. Its behavior in solution can be described by models that account for ion-solvent and ion-ion interactions, such as the Debye-Hückel theory for electrolyte solutions, rather than by thermodynamic models developed to describe surfactant aggregation.

Theoretical and Computational Chemistry Studies of Trimethylpropylammonium Bromide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the trimethylpropylammonium cation. ijcce.ac.irrsc.org These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry and the distribution of its electrons.

A study on hybrid organic-inorganic compounds containing the trimethylpropylammonium cation, specifically (C₆H₁₆N)₂MnBr₁.₅₃Cl₂.₄₇, has provided crystal structure data determined through X-ray diffraction. acs.orgacs.org This experimental data reveals that the compound crystallizes in the monoclinic space group P2₁/n and is isostructural with (C₆H₁₆N)₂MnBr₄. acs.org Such experimental structures serve as an excellent starting point for quantum chemical calculations, allowing for the optimization of the molecular geometry in the gas phase or in solution.

Key Research Findings:

Molecular Geometry: DFT calculations can refine bond lengths, bond angles, and dihedral angles of the trimethylpropylammonium cation, providing a precise three-dimensional structure.

Electronic Properties: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the LUMO is a key descriptor in quantitative structure-activity relationship (QSAR) models for other quaternary ammonium (B1175870) salts. nih.govuky.edu The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial atomic charges on each atom. researchgate.net This reveals the electrostatic potential of the molecule, showing that the positive charge is not solely on the nitrogen atom but is distributed among the adjacent carbon and hydrogen atoms. This distribution is critical for understanding intermolecular interactions. researchgate.net

Table 1: Illustrative Electronic Properties Calculable for Trimethylpropylammonium Cation via DFT

| Property | Typical Calculation Method | Significance |

| Optimized Geometry | DFT (e.g., B3LYP/6-311G) | Provides precise bond lengths and angles. |

| HOMO Energy | DFT | Relates to the ability to donate electrons. |

| LUMO Energy | DFT | Relates to the ability to accept electrons; descriptor for QSAR models. uky.edu |

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and stability. |

| Partial Atomic Charges | NBO, Mulliken population | Describes electrostatic potential and sites for interaction. |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. |

Molecular Dynamics Simulations for Understanding Solution and Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com For Trimethylpropylammonium bromide, MD simulations can model its behavior in aqueous solutions and at interfaces, such as the air-water interface or on a solid surface. These simulations rely on a "force field," a set of parameters that defines the potential energy of the system. gromacs.orgwustl.edu

While specific MD studies on Trimethylpropylammonium bromide are not widely published, extensive research on analogous tetraalkylammonium (TAA) salts like tetramethylammonium (B1211777) (TMA) and tetrabutylammonium (B224687) (TBA) provides a strong framework for understanding its likely behavior. nih.gov

Key Research Findings from Analogous Systems:

Solvation Structure: In aqueous solutions, MD simulations show that water molecules form distinct hydration shells around the cation and the bromide anion. The hydrophobic alkyl chains of the TAA cation influence the local water structure, while the charged nitrogen core interacts strongly with water's oxygen atoms. nih.gov

Ion Aggregation: At higher concentrations, TAA cations can self-assemble, forming aggregates or networks. nih.gov This aggregation is driven by a balance between the hydrophobic interactions of the alkyl tails and the electrostatic repulsion between the charged head groups.

Interfacial Behavior: At an air-water interface, surfactants like cetyltrimethylammonium bromide (CTAB) form monolayers with their hydrophobic tails oriented towards the air and their charged heads in the water. researchgate.net Trimethylpropylammonium bromide, being a smaller quaternary ammonium salt, would exhibit surface activity, though less pronounced than that of long-chain surfactants. Its interactions with surfaces are governed by a combination of electrostatic forces, hydrogen bonding, and van der Waals forces. mdpi.com

Transport Properties: MD simulations can calculate dynamic properties such as the diffusion coefficients of the ions and solvent molecules. nih.govu-fukui.ac.jp These properties are crucial for understanding how the salt moves and interacts within a medium.

Table 2: Illustrative Data Obtainable from MD Simulations of an Aqueous Trimethylpropylammonium Bromide System

| Property | Description | Significance |

| Radial Distribution Function (g(r)) | Describes the probability of finding one atom at a distance r from another. | Reveals the structure of hydration shells around the ions. researchgate.net |

| Diffusion Coefficient (D) | Measures the rate of random motion of particles in a fluid. | Quantifies the mobility of the trimethylpropylammonium and bromide ions. nih.gov |

| Radius of Gyration (Rg) | A measure of the size and compactness of a molecule or aggregate. | Tracks conformational changes or the formation of ion clusters. nih.gov |

| Interfacial Tension | The force per unit length existing at the interface between two phases. | Quantifies the effect of the salt on the properties of an interface. |

Computational Prediction of Compound Interactions and Reactivity

Key Predictive Approaches:

Interaction Energy Calculations: By placing the trimethylpropylammonium cation and a bromide anion near another molecule (e.g., water, a solvent, or a biological target) and calculating the change in energy, the strength of the interaction can be quantified. DFT calculations on similar ionic liquids have been used to determine that cation-anion binding is largely governed by C-H···O and other intermolecular forces. researchgate.netrsc.org

Reactivity Descriptors: Quantum chemical calculations provide reactivity indices. The global electrophilicity index, for instance, can predict reactivity towards nucleophiles. mdpi.com Analysis of the molecular electrostatic potential (MEP) map visually identifies the most likely sites for electrophilic or nucleophilic attack. For the trimethylpropylammonium cation, the positive potential is concentrated around the N-alkyl groups, making it attractive to anions and nucleophiles.

Reaction Mechanism Simulation: For potential reactions involving Trimethylpropylammonium bromide, computational methods can map out the entire reaction pathway. This includes identifying transition states and calculating activation energy barriers, which determine the reaction rate. rsc.org For example, DFT calculations have been used to elucidate reaction mechanisms where quaternary ammonium salts act as phase-transfer catalysts. researchgate.net

Development of Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov

While no specific QSAR model for Trimethylpropylammonium bromide has been identified in the literature, models developed for other mono- and bis-quaternary ammonium salts highlight the key structural features that determine their activity. nih.govuky.edu These studies can guide the hypothetical development of a model for Trimethylpropylammonium bromide.

Key Principles and Findings from QSAR on Analogous Compounds:

Molecular Descriptors: A QSAR model is built using calculated properties known as molecular descriptors. For quaternary ammonium salts, important descriptors often include:

The length of the N-alkyl chains. uky.edu

Partition coefficients (e.g., LogP), which measure hydrophobicity. uky.eduacs.org

Molecular surface area and volume. uky.edu

Electronic properties like LUMO energy. uky.edu

Topological indices that describe molecular shape and branching.

Model Building: A dataset of compounds with known activities is used to train a statistical model, often using methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). uky.edu The model takes the form of an equation that predicts activity based on the values of the descriptors.

Predictive Power: A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced or desired properties and reducing the need for extensive experimental screening. uky.edu For instance, QSAR studies have successfully guided the discovery of new potent antagonists for nicotinic acetylcholine (B1216132) receptors from a pool of quaternary ammonium salt candidates. nih.govuky.edu

Advanced Characterization Techniques for Trimethylpropylammonium Bromide Research

Spectroscopic Techniques

Spectroscopy is a fundamental tool for probing the molecular and electronic properties of Trimethylpropylammonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. researchgate.netsemanticscholar.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity of atoms and the three-dimensional structure of the molecule. researchgate.netd-nb.info

Structural Elucidation: In the ¹H NMR spectrum of a related compound, tetrapropylammonium (B79313) bromide, the protons on the carbon atoms show distinct chemical shifts based on their proximity to the positively charged nitrogen atom. chemicalbook.com For Trimethylpropylammonium bromide, one would expect to observe signals corresponding to the three equivalent methyl groups attached to the nitrogen, and separate signals for the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the propyl chain. chemicalbook.comdocbrown.info The integration of these signals would confirm the ratio of protons in different chemical environments.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com Each unique carbon atom in the Trimethylpropylammonium bromide molecule would give a distinct signal, allowing for complete structural assignment when used in conjunction with ¹H NMR and two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). mdpi.com

Dynamics: NMR is also adept at studying molecular dynamics, such as the rotational behavior of the molecule. ethernet.edu.etnih.gov Temperature-dependent NMR studies can reveal information about the rotational energy barriers of the quasiglobular trimethylpropylammonium cation. ethernet.edu.etacs.org Changes in the NMR lineshapes as a function of temperature can be analyzed to determine the rates of conformational exchange and the energy barriers associated with these dynamic processes. ethernet.edu.et

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are specific to its structure and bonding. nih.govnih.govstellarnet.us These techniques are highly sensitive to the local chemical environment and are invaluable for analyzing functional groups and conformational isomers. researchgate.netresearchgate.net

Vibrational Analysis: The IR spectrum of Trimethylpropylammonium bromide is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. acs.orgacs.org These include C-H stretching and bending modes from the methyl and propyl groups, as well as C-N stretching vibrations associated with the quaternary ammonium (B1175870) core. An IR spectrum recorded on a Nicolet NEXUS 470 spectrometer in the 400–4000 cm⁻¹ range is used to analyze these functional groups. acs.org

Conformational Studies: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govstellarnet.us Due to different selection rules, some vibrational modes may be active in Raman but not in IR, and vice versa. stellarnet.us This complementarity is crucial for a complete vibrational analysis. By studying the vibrational spectra at varying temperatures or in different solvents, it is possible to identify and characterize different conformational isomers (conformers) of the trimethylpropylammonium cation that may exist in equilibrium. researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. thermofisher.comcreative-biostructure.com

Surface and Compositional Analysis: In XPS analysis, the sample is irradiated with X-rays, causing the emission of core-level electrons. toray-research.co.jpyoutube.com The kinetic energy of these photoelectrons is measured, which is inversely related to their binding energy within the atom. This binding energy is characteristic of the element and its oxidation state. youtube.com For Trimethylpropylammonium bromide, an XPS survey scan would reveal peaks corresponding to carbon (C 1s), nitrogen (N 1s), and bromine (Br 3d), confirming the elemental composition. High-resolution scans of these individual peaks can provide information about the chemical environment. For instance, the N 1s binding energy would be characteristic of a quaternary ammonium nitrogen, while the C 1s spectrum could be deconvoluted to distinguish between the carbons of the methyl and propyl groups. rsc.orgresearchgate.net XPS is also particularly useful for studying the surface of materials containing quaternary ammonium compounds. nih.gov

Diffraction Methods

Diffraction techniques are essential for determining the arrangement of atoms in a crystalline solid.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. tricliniclabs.com When a beam of X-rays strikes a crystalline material, the atoms scatter the X-rays in a predictable pattern based on their arrangement. This diffraction pattern serves as a fingerprint of the crystal's structure. researchgate.netarxiv.org

In a study of a hybrid compound containing the trimethylpropylammonium cation, ((C₆H₁₆N)₂MnBr₁.₅₃Cl₂.₄₇), single-crystal X-ray diffraction was used to determine its structure at different temperatures. acs.org At a low temperature (303 K), the compound was found to crystallize in the monoclinic space group P2₁/c. acs.org Powder X-ray diffraction (PXRD) patterns confirmed the reversible phase transition of this material, showing that upon heating, numerous diffraction peaks disappear, indicating a transition to a higher symmetry structure. acs.org Upon cooling, the original pattern returns, confirming the reversible nature of the transition. acs.org

Crystallographic Data for (C₆H₁₆N)₂MnBr₁.₅₃Cl₂.₄₇ at 303 K:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Table based on data from a study on a hybrid material containing Trimethylpropylammonium. acs.org

Thermal Analysis Techniques for Phase Transition Studies

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. nih.govtainstruments.com

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key methods for studying the thermal behavior of Trimethylpropylammonium bromide. nih.gov In a study of a hybrid material incorporating the trimethylpropylammonium cation, TGA showed the compound to be thermally stable up to 590 K under a nitrogen atmosphere. acs.orgacs.org

DSC measurements revealed a reversible order-disorder structural phase transition. acs.orgacs.org An endothermic peak was observed during heating at 331 K, and a corresponding exothermic peak appeared during cooling at 326 K. acs.orgacs.org This type of phase transition is common in compounds with quasi-globular cations like trimethylpropylammonium, as they have lower rotational energy barriers. acs.org The entropy change (ΔS) associated with this transition was calculated to be 38.25 J mol⁻¹ K⁻¹, which, using the Boltzmann equation, corresponds to a large number of possible orientations (N = 99.55), confirming the order-disorder nature of the phase transition. acs.org

Thermal Transition Data for (C₆H₁₆N)₂MnBr₁.₅₃Cl₂.₄₇:

| Technique | Measurement | Value |

|---|---|---|

| TGA | Thermal Stability Limit | 590 K |

| DSC (Heating) | Phase Transition Temperature (Tc) | 331 K |

| DSC (Cooling) | Phase Transition Temperature (Tc) | 326 K |

| DSC | Entropy Change (ΔS) | 38.25 J mol⁻¹ K⁻¹ |

Table based on data from a study on a hybrid material containing Trimethylpropylammonium. acs.orgacs.org

Electrochemical Characterization Methods

Electrochemical techniques are powerful tools for probing the interfacial and bulk electrical properties of materials. For ionic compounds like Trimethylpropylammonium bromide, methods such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) provide valuable insights.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that measures the dielectric properties of a material as a function of frequency. It is particularly useful for characterizing the electrical behavior of ionic conductors and interfaces. In a study involving a hybrid organic-inorganic manganese halide, (C₆H₁₆N)₂MnBr₁.₅₃Cl₂.₄₇, which incorporates Trimethylpropylammonium cations, impedance spectroscopy was utilized to measure the alternating current (AC) conductivities and dielectric constant. acs.org The measurements were conducted on a pressed pellet of the powdered sample under a nitrogen atmosphere over a frequency range of 10³–10⁷ Hz and a temperature range of 150 to 400 K. acs.org These investigations revealed switchable dielectric behavior in the hybrid material, a property influenced by the dynamics of the organic cation. acs.org However, specific impedance data for pure Trimethylpropylammonium bromide was not detailed in this study.

| Technique | Application to Trimethylpropylammonium Bromide Research | Key Findings/Insights | Reference |

| Cyclic Voltammetry (CV) | Investigation of electrochemical stability and redox behavior. | Specific data for pure Trimethylpropylammonium bromide is not available in the reviewed literature. Generally expected to have a wide electrochemical window. | |

| Electrochemical Impedance Spectroscopy (EIS) | Characterization of AC conductivity and dielectric properties of a hybrid material containing the Trimethylpropylammonium cation. | The hybrid compound exhibited switchable dielectric behavior, indicating the influence of the organic cation on the material's electrical properties. acs.org | acs.org |

Microscopy Techniques for Morphological Investigations

The morphology of a chemical compound, including its particle size, shape, and surface texture, can significantly impact its physical and chemical properties. Scanning Electron Microscopy (SEM) is a primary tool for such investigations.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's topography and composition. While SEM is a standard technique for the morphological characterization of crystalline and powdered chemical compounds, specific SEM micrographs or detailed morphological studies of Trimethylpropylammonium bromide could not be found in the reviewed scientific literature. Generally, for quaternary ammonium salts, SEM can be used to observe crystal habit, particle size distribution, and surface features, which are important for understanding properties like solubility and reactivity.

| Technique | Application to Trimethylpropylammonium Bromide Research | Key Findings/Insights |

| Scanning Electron Microscopy (SEM) | Investigation of surface topography, particle size, and shape. | Specific SEM studies and micrographs for Trimethylpropylammonium bromide are not available in the reviewed literature. |

Emerging Applications and Future Research Directions

Advanced Materials Science Applications

The use of trimethylpropylammonium bromide in advanced materials science is a growing area of research. Its properties as a structure-directing agent and a component in hybrid materials are of particular interest.

Trimethylpropylammonium bromide plays a significant role in the synthesis of novel nanomaterials, particularly in the formation of organic-inorganic hybrid structures. A notable example is its use in the synthesis of zero-dimensional hybrid manganese halide materials. In one study, trimethylpropylammonium bromide was combined with manganese(II) chloride in a solution of hydrobromic acid, methanol, and acetonitrile. acs.org This process yielded single crystals of a complex hybrid material, (C₆H₁₆N)₂MnBr₁.₅₃Cl₂.₄₇, where the trimethylpropylammonium cation acts as a template, organizing the inorganic [MnX₄]²⁻ (X = Br or Cl) anions into a specific crystalline structure. acs.orgacs.org

The resulting material exhibits interesting photoluminescent properties, with a high photoluminescence quantum yield (PLQY) of 88.71%. acs.org The role of the trimethylpropylammonium cation is crucial in defining the structure and, consequently, the physical properties of the final material.

Table 1: Synthesis of a Hybrid Manganese Halide with Trimethylpropylammonium Bromide

| Reactants | Solvent System | Resulting Hybrid Material | Photoluminescence Quantum Yield (PLQY) |

| Trimethylpropylammonium bromide, Manganese(II) chloride | Hydrobromic acid, Methanol, Acetonitrile | (C₆H₁₆N)₂MnBr₁.₅₃Cl₂.₄₇ | 88.71% |

Data sourced from a study on dual-switchable dielectric and photoluminescence response in organic-inorganic manganese halide hybrids. acs.org

While direct applications of trimethylpropylammonium bromide in polymer science are still an emerging area of research, the use of structurally similar quaternary ammonium (B1175870) salts, such as cetyltrimethylammonium bromide (CTAB), provides insight into its potential. For instance, CTAB has been used to modify the surface of cellulose (B213188) nanocrystals to improve their dispersion in a polypropylene (B1209903) matrix. This suggests that trimethylpropylammonium bromide could also function as a surfactant or a modifying agent to enhance the compatibility between different polymer phases or between polymers and inorganic fillers.

Furthermore, polymer brushes have been synthesized using CTAB and an anionic polymer fiber, creating a material with potential applications in drug delivery. nih.gov This indicates a possible future research direction for trimethylpropylammonium bromide in the development of functionalized polymers for various applications.

Exploration in New Catalytic Systems and Reaction Media

Trimethylpropylammonium bromide is recognized for its potential in catalysis, particularly as a phase-transfer catalyst and a structure-directing agent. tatvachintan.com Phase-transfer catalysts facilitate the reaction between reactants located in different immiscible phases, a common challenge in organic synthesis. theaic.org Quaternary ammonium salts, like trimethylpropylammonium bromide, can transport a reactant from an aqueous phase to an organic phase where the reaction occurs.

The application of similar compounds, such as tetrapropylammonium (B79313) bromide and tetrabutylammonium (B224687) bromide, is well-established in this field. sigmaaldrich.com For example, tetrapropylammonium bromide is used as a structure-directing agent in the synthesis of ZSM-5 zeolite, a critical catalyst in the petroleum and fine chemical industries. sigmaaldrich.com This role as a template in the synthesis of microporous and mesoporous materials highlights a key area of exploration for trimethylpropylammonium bromide. sigmaaldrich.comsacheminc.com Given that a major specialty chemical manufacturer lists trimethylpropylammonium bromide as a phase-transfer catalyst and a structure-directing agent, its application in these areas is commercially relevant. tatvachintan.com

Table 2: Analogous Applications of Quaternary Ammonium Salts in Catalysis

| Compound | Application | Industry Relevance |

| Tetrapropylammonium bromide | Structure-directing agent for ZSM-5 zeolite synthesis | Petroleum and fine chemicals |

| Tetrabutylammonium bromide | Phase-transfer catalyst | Organic synthesis |

| Trimethylpropylammonium bromide | Phase-transfer catalyst, Structure-directing agent | Emerging applications in catalysis |

Information based on established uses of similar compounds and supplier information. tatvachintan.comsigmaaldrich.com

Integration into Smart Materials and Responsive Systems

A significant and promising application of trimethylpropylammonium bromide is in the creation of "smart" materials that can respond to external stimuli. The organic-inorganic hybrid material, (C₆H₁₆N)₂MnBr₁.₅₃Cl₂.₄₇, synthesized using trimethylpropylammonium bromide, demonstrates dual-switchable dielectric and photoluminescence responses. acs.orgacs.org This means that both its ability to store electrical energy and its light-emitting properties can be changed by applying an external stimulus, in this case, a change in temperature. acs.org

This switching behavior is due to a reversible order-disorder phase transition within the material, which is linked to the dynamics of the trimethylpropylammonium cations in the crystal lattice. acs.org Such multifunctional materials are of great interest for applications in sensors, optoelectronic devices, and information storage. acs.org The ability to create materials with tunable physical properties by incorporating trimethylpropylammonium bromide opens up new avenues for the design of advanced responsive systems.

Green Chemistry Principles in Trimethylpropylammonium Bromide Research

Environmental Impact Assessment of Trimethylpropylammonium Bromide Production and Use in Research Contexts

The production phase's impact is largely determined by the sustainability of the synthetic route, as discussed above. The use of hazardous solvents or reagents would contribute to potential environmental contamination. usda.gov Energy consumption during synthesis is another critical factor. researchgate.net

In research contexts, the quantities of trimethylpropylammonium bromide used are typically small. However, proper management and disposal are still crucial. The compound itself, as an organobromine salt, could have environmental effects if released. acs.org For example, methyl bromide, another organobromine compound, is a known ozone-depleting substance and is highly toxic. nih.gov While trimethylpropylammonium bromide has a different structure and is less volatile, its potential for environmental persistence and toxicity would need to be evaluated.

Advancements in Recycling and Reutilization of Trimethylpropylammonium Bromide and Related Materials

The principles of a circular economy, which emphasize recycling and reuse, are central to green chemistry. researchgate.net For trimethylpropylammonium bromide, recycling could involve recovering the compound from a reaction mixture for reuse. This is particularly relevant if it is used as a phase-transfer catalyst or in an ionic liquid formulation. elsevierpure.com

The recovery and recycling of bromine from industrial processes is a well-established practice in some sectors and serves as a model for what could be possible. researchgate.net For instance, bromine can be recovered from waste streams through oxidation processes and then purified for reuse. researchgate.net

Recent advancements have also focused on the chemical recycling of polymers containing bromine. rsc.org These strategies aim to break down the polymer to recover the monomer and other valuable chemicals, including bromine-containing compounds. While not directly applicable to the recycling of the standalone compound, these developments highlight the growing interest and capability in reclaiming bromine from various chemical products.

In the context of its use in deep eutectic solvents, the entire solvent mixture, including the trimethylpropylammonium bromide, could potentially be recovered and reused, minimizing waste. elsevierpure.com The development of efficient separation and purification techniques would be key to enabling the effective recycling of this and related materials.

常见问题

Basic Research Questions

Q. How is Trimethylpropylammonium bromide synthesized, and what reaction conditions are critical for high yield?

- Methodological Answer : Trimethylpropylammonium bromide is synthesized via the Menshutkin reaction, where trimethylamine reacts with 1-bromopropane in ethanol under reflux (40°C for 12 hours). Key parameters include a 2:1 molar ratio of trimethylamine to 1-bromopropane, inert nitrogen atmosphere to prevent side reactions, and solvent removal via rotary evaporation. The product is purified through recrystallization to remove unreacted starting materials .

Q. What analytical techniques are used to confirm the structural integrity and purity of Trimethylpropylammonium bromide?

- Methodological Answer :

- ¹H NMR Spectroscopy : Identifies characteristic peaks for the quaternary ammonium group (e.g., δ ~3.3 ppm for N-CH₃ protons) and propyl chain (δ ~1.6–1.8 ppm for CH₂ groups).

- Elemental Analysis : Quantifies bromine content (~44% Br) to confirm stoichiometry.

- Melting Point Analysis : A sharp melting point near 238°C (decomposition) indicates purity .

Advanced Research Questions

Q. How does the cation structure of Trimethylpropylammonium salts influence their solubility in non-aqueous electrolytes?

- Methodological Answer : The solubility is modulated by counterion exchange (e.g., replacing Br⁻ with F⁻ via halogen exchange reactions). For example, Trimethylpropylammonium fluoride exhibits higher solubility in polar aprotic solvents (e.g., acetonitrile) due to reduced lattice energy. Comparative studies using XRD and thermogravimetric analysis (TGA) reveal how cation-anion interactions affect phase behavior .

Q. What methodological considerations are critical when employing Trimethylpropylammonium bromide in energy storage systems like vanadium flow batteries?

- Methodological Answer :

- Ion Exchange Optimization : Replace Br⁻ with electrochemically stable anions (e.g., PF₆⁻) to enhance ionic conductivity.

- Electrochemical Stability : Assess via cyclic voltammetry (CV) to identify redox-active impurities and electrochemical impedance spectroscopy (EIS) to measure charge transfer resistance.

- Compatibility Testing : Evaluate long-term stability in acidic electrolytes (e.g., 2 M H₂SO₄) using accelerated aging protocols .

Q. How can experimental design address discrepancies in reported solubility data for Trimethylpropylammonium salts?

- Methodological Answer :

- Controlled Humidity : Use gloveboxes to prevent hygroscopic effects.

- Solvent Purity : Pre-dry solvents (e.g., molecular sieves for ethanol) to avoid water interference.

- Standardized Protocols : Employ dynamic light scattering (DLS) to monitor aggregation and differential scanning calorimetry (DSC) to quantify phase transitions. Reproducibility is validated through inter-laboratory comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。